PLD2-Selective Inhibition via 1,3,8-Triazaspiro[4.5]decane Scaffold Derivatives
Derivatives built upon the 1,3,8-triazaspiro[4.5]decane core, such as ML298 and ML299, exhibit a tunable selectivity profile for phospholipase D (PLD) isoforms that is directly attributable to the spirocyclic scaffold. The unsubstituted 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one provides the essential spirocyclic template required for constructing such selective PLD inhibitors [1].
| Evidence Dimension | PLD2 vs PLD1 Isoform Selectivity (IC50) |
|---|---|
| Target Compound Data | Data for parent compound not available. For scaffold-derived ML298: PLD1 IC50 >20,000 nM, PLD2 IC50 = 355 nM [1] |
| Comparator Or Baseline | For scaffold-derived ML299: PLD1 IC50 = 6 nM, PLD2 IC50 = 20 nM [1] |
| Quantified Difference | ML298 exhibits >56-fold selectivity for PLD2 over PLD1; ML299 is a potent dual inhibitor with low nanomolar activity against both isoforms [1] |
| Conditions | In vitro enzymatic assay with recombinant human PLD1 and PLD2 isoforms [1] |
Why This Matters
This demonstrates that the 1,3,8-triazaspiro[4.5]decane scaffold enables rational tuning of PLD isoform selectivity, a property not accessible with simpler piperidine or hydantoin cores, making the parent compound valuable for SAR optimization programs targeting PLD-mediated invasive migration in glioblastoma [1].
- [1] O'Reilly MC, et al. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells. J Med Chem. 2013;56(6):2695-2699. View Source
